molecular formula C11H15NO4 B094928 methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate CAS No. 18181-08-3

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Cat. No.: B094928
CAS No.: 18181-08-3
M. Wt: 225.24 g/mol
InChI Key: MKFJJXIMFTXSEM-NSHDSACASA-N
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Description

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Alpha-Methyldopa methyl ester, also known as Methyldopa, primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure .

Mode of Action

Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors . It inhibits adrenergic neuronal output and decreases vasoconstrictor adrenergic signals . By stimulating postsynaptic alpha-adrenergic receptors in the brain’s cardiovascular control centers, methyldopa and its metabolite reduce peripheral sympathetic tone .

Biochemical Pathways

Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It is converted to methyl norepinephrine by the central nervous system in response to an alpha-2 agonistic stimulus . This conversion is a part of the biosynthetic pathway that leads to the synthesis of norepinephrine .

Pharmacokinetics

The plasma half-life of methyldopa is approximately 105 minutes . Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes . These properties impact the bioavailability of the drug and determine the frequency of administration.

Result of Action

The action of methyldopa leads to a decrease in adrenergic outflow, total peripheral resistance, and systemic blood pressure . This results in the lowering of arterial blood pressure and heart rate .

Action Environment

The action, efficacy, and stability of methyldopa can be influenced by various environmental factors. Chronic usage of methyldopa has been linked to mild and temporary rises in serum aminotransferase levels .

Biochemical Analysis

Biochemical Properties

Alpha-Methyldopa methyl ester plays a crucial role in biochemical reactions. It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This interaction with enzymes and proteins significantly influences the biochemical reactions in the body.

Cellular Effects

The effects of alpha-Methyldopa methyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with alpha (α)-2 adrenergic receptors can lead to changes in cell signaling pathways and gene expression .

Molecular Mechanism

Alpha-Methyldopa methyl ester exerts its effects at the molecular level through several mechanisms. It binds to alpha (α)-2 adrenergic receptors, inhibiting the synthesis of norepinephrine by inhibiting tyrosine hydroxylase . The S-enantiomer of alpha-Methyldopa methyl ester is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which converts L-DOPA into dopamine .

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of approximately 105 minutes, and its effects can last between 10 to 48 hours .

Metabolic Pathways

Alpha-Methyldopa methyl ester is involved in several metabolic pathways. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase (LAAD)

Transport and Distribution

Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various tissues .

Subcellular Localization

Given its molecular mechanism, it can be inferred that it interacts with alpha (α)-2 adrenergic receptors located in various subcellular compartments .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJJXIMFTXSEM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939476
Record name Methyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18181-08-3
Record name 3-Hydroxy-α-methyl-L-tyrosine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18181-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyldopa methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYL-MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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